molecular formula C19H21NO2 B3756444 N-benzyl-3-(4-propoxyphenyl)acrylamide

N-benzyl-3-(4-propoxyphenyl)acrylamide

Cat. No.: B3756444
M. Wt: 295.4 g/mol
InChI Key: IOVCIDKYCIATPU-JLHYYAGUSA-N
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Description

N-Benzyl-3-(4-propoxyphenyl)acrylamide is an acrylamide derivative featuring a benzyl group attached to the amide nitrogen and a 4-propoxyphenyl substituent on the α,β-unsaturated carbonyl system. The propoxy group (C₃H₇O) introduces moderate lipophilicity, which may influence solubility, bioavailability, and interactions with biological targets.

Properties

IUPAC Name

(E)-N-benzyl-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-2-14-22-18-11-8-16(9-12-18)10-13-19(21)20-15-17-6-4-3-5-7-17/h3-13H,2,14-15H2,1H3,(H,20,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVCIDKYCIATPU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Features and Properties of Analogous Acrylamides
Compound Name Substituent on Phenyl Ring Molecular Weight Key Properties/Data Reference
N-Benzyl-3-(4-propoxyphenyl)acrylamide 4-Propoxy ~311.4 (est.) Propoxy group enhances lipophilicity (logP >3 predicted)
(E)-N-Benzyl-3-(3-hydroxy-4-methoxyphenyl)acrylamide 3-Hydroxy-4-methoxy 285.29 Higher polarity (logP ~2.5); melting point: 118–128°C; IR: 3283 cm⁻¹ (O-H stretch)
(E)-N-Benzyl-3-(4-bromophenyl)acrylamide 4-Bromo 316.22 Electron-withdrawing Br increases stability; HRMS: m/z 376.1096 [M+H]⁺
(E)-3-(3,4-Dihydroxyphenyl)-N-p-tolylacrylamide 3,4-Dihydroxy 270.11 High polarity (logP ~1.8); HPLC purity: 97.3%; IC₅₀: 12.5 µM (RAW 264.7 cells)
N-Benzyl-3-(4-isobutylphenyl)acrylamide 4-Isobutyl 293.41 High lipophilicity (logP ~4.2); potential for enhanced membrane permeability

Key Observations :

  • Lipophilicity: The propoxy group in the target compound provides intermediate lipophilicity compared to polar (e.g., dihydroxy) or highly nonpolar (e.g., isobutyl) substituents. This balance may optimize blood-brain barrier penetration or tissue distribution .
  • The propoxy group may reduce solubility compared to these analogs .
  • Stability : Bromo-substituted analogs () exhibit enhanced stability due to electron-withdrawing effects, whereas propoxy’s electron-donating nature may increase susceptibility to oxidative metabolism.

Key Observations :

  • Anticancer Potential: Analogs with hydroxy/methoxy substituents () show moderate cytotoxicity (50–65% viability at 10 µM), likely due to phenolic groups interacting with cellular redox systems. The propoxy variant may exhibit reduced potency but improved pharmacokinetics .
  • Anti-inflammatory Effects: Dihydroxy-substituted compounds () inhibit NO production (IC₅₀ = 12.5 µM), suggesting the target compound’s propoxy group might require structural optimization for similar efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-3-(4-propoxyphenyl)acrylamide
Reactant of Route 2
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N-benzyl-3-(4-propoxyphenyl)acrylamide

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